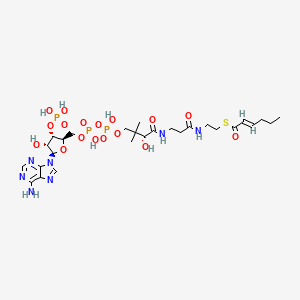
trans-Hex-2-enoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-hex-2-enoyl-CoA is an unsaturated fatty acyl-CoA that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of trans-hex-2-enoic acid. It has a role as a human metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a medium-chain fatty acyl-CoA, a trans-2-enoyl-CoA and a monounsaturated fatty acyl-CoA. It derives from a coenzyme A. It is a conjugate acid of a trans-hex-2-enoyl-CoA(4-).
Aplicaciones Científicas De Investigación
Enzyme Specificity and Action
- NADPH-specific trans-2-enoyl-CoA reductase purification : A study by Prasad et al. (1985) highlights the purification of NADPH-specific trans-2-enoyl-CoA reductase from rat liver, which catalyzes the reduction of trans-2-enoyl-CoAs of various chain lengths. This reductase is significant in understanding enzyme specificity and action in metabolic pathways (Prasad et al., 1985).
Role in Fatty Acid Metabolism
- Metabolism of unsaturated fatty acids : Nishimaki et al. (1984) purified an NADPH-dependent trans-2-enoyl-CoA reductase from Escherichia coli, essential for the metabolism of unsaturated fatty acids. This study provides insights into the role of trans-Hex-2-enoyl-CoA in bacterial fatty acid metabolism (Nishimaki, Yamanaka, & Mizugaki, 1984).
Enzymatic Analysis and Stereochemistry
- High-performance liquid chromatography for enoyl-CoA hydratase : Tsuchida et al. (2011) developed a method using high-performance liquid chromatography to analyze the activity and stereospecificity of enoyl-CoA hydratase, which hydrates trans-2-enoyl-CoA, contributing to our understanding of fatty acid β-oxidation (Tsuchida et al., 2011).
Biochemical Properties
- Characterization of rat liver microsomal reductases : Nagi et al. (1983) characterized the biochemical properties of rat hepatic microsomal NADPH-specific short-chain and NAD(P)H-dependent long-chain enoyl CoA reductases. This research aids in understanding the biochemical mechanisms of trans-Hex-2-enoyl-CoA in hepatic processes (Nagi, Prasad, Cook, & Cinti, 1983).
Enzyme Functionality in Fatty Acid Degradation
- Δ3,Δ2-Enoyl-CoA Isomerases in rat liver : Zhang et al. (2002) analyzed enoyl-CoA isomerases in rat liver, which play a crucial role in the β-oxidation of unsaturated fatty acids, including the processing of trans-2-enoyl-CoAs (Zhang, Yu, Geisbrecht, Gould, Sprecher, & Schulz, 2002).
Interactions and Pathways
- Multiple NADPH-supported fatty acid chain elongation pathways : Nagi et al. (1986) provided evidence supporting the hypothesis of multiple condensing enzymes connected to a single elongation pathway in rat hepatic microsomes, involving trans-2-enoyl CoA reductase (Nagi, Cook, Prasad, & Cinti, 1986).
Propiedades
Nombre del producto |
trans-Hex-2-enoyl-CoA |
|---|---|
Fórmula molecular |
C27H44N7O17P3S |
Peso molecular |
863.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-hex-2-enethioate |
InChI |
InChI=1S/C27H44N7O17P3S/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34/h6-7,14-16,20-22,26,37-38H,4-5,8-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/b7-6+/t16-,20-,21-,22+,26-/m1/s1 |
Clave InChI |
OINXHIBNZUUIMR-IXUYQXAASA-N |
SMILES isomérico |
CCC/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canónico |
CCCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



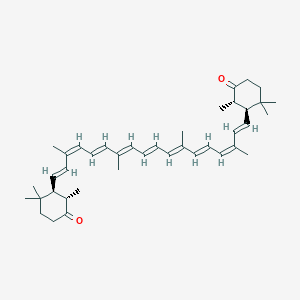
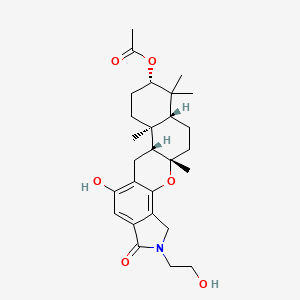
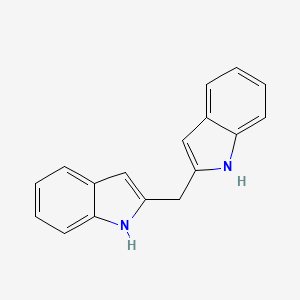

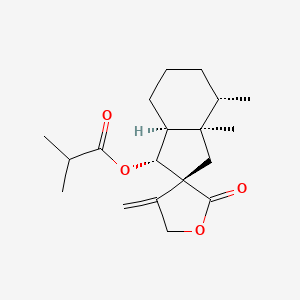
![methyl (7R,8R)-6-formyl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydrobenzo[f][1,3]benzodioxole-7-carboxylate](/img/structure/B1245503.png)
![2-[(E)-7,8-dihydroxy-4,8-dimethylnon-3-enyl]-3,5-dihydroxy-8-(2-hydroxyethyl)-2-methyl-4,9-dihydro-3H-pyrano[2,3-e]isoindol-7-one](/img/structure/B1245504.png)
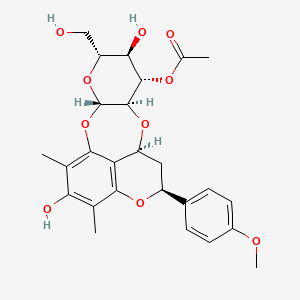
![2-Methylbutyric acid 2,6-dimethyl-3-[[2-hydroxy-3-(formylamino)benzoyl]amino]-4,9-dioxo-8-pentyl-1,5-dioxonane-7-yl ester](/img/structure/B1245511.png)
![(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)
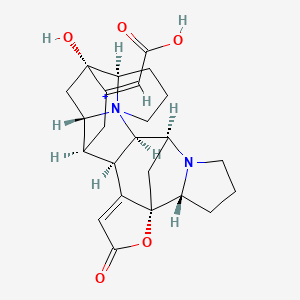
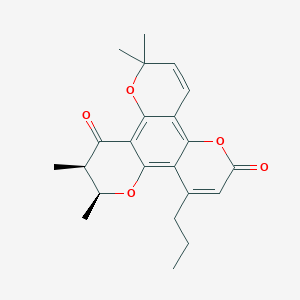
![N-[(2S,3R,4S,5R,6R)-2-(8-ethenyl-1-hydroxy-10,12-dimethoxy-6-oxonaphtho[1,2-c]isochromen-4-yl)-3,5-dihydroxy-6-methyloxan-4-yl]-N-methylacetamide](/img/structure/B1245520.png)
